molecular formula C15H13FO4 B133757 3',4'-Dihydroxyflurbiprofen CAS No. 66067-41-2

3',4'-Dihydroxyflurbiprofen

Cat. No. B133757
CAS RN: 66067-41-2
M. Wt: 276.26 g/mol
InChI Key: PXJMZAQJKURKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dihydroxyflurbiprofen is a derivative of flurbiprofen, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with arthritis. The modification of flurbiprofen by hydroxylation results in metabolites such as 4'-hydroxyflurbiprofen, which can be detected and quantified in biological fluids like urine and plasma. The presence of hydroxyl groups in the structure of 3',4'-Dihydroxyflurbiprofen may influence its pharmacokinetic and pharmacodynamic properties, as well as its interaction with biological systems.

Synthesis Analysis

The synthesis of hydroxylated derivatives of proline, which share structural similarities with 3',4'-Dihydroxyflurbiprofen, involves modifications that can affect molecular recognition and biological activity. For instance, the synthesis of 3-fluoro-4-hydroxyprolines, which are structurally related to 3',4'-Dihydroxyflurbiprofen, has been achieved starting from 4-oxo-l-proline derivatives . Although not directly related to the synthesis of 3',4'-Dihydroxyflurbiprofen, these methods could potentially be adapted for the synthesis of hydroxylated flurbiprofen derivatives.

Molecular Structure Analysis

The molecular structure of hydroxylated compounds can significantly impact their biological activity. For example, the introduction of a fluorine atom at the C3 position of 4-hydroxyprolines does not significantly affect the hydrogen bond donor capacity of the C4 hydroxyl group but does alter the ring pucker preference . This change in molecular structure can influence the binding affinity to biological targets, as seen with the von Hippel–Lindau (VHL) E3 ligase. Such structural analyses are crucial for understanding the activity of 3',4'-Dihydroxyflurbiprofen and its interactions with biological systems.

Chemical Reactions Analysis

The chemical reactivity of hydroxylated compounds can lead to the formation of various derivatives with potential biological activities. For instance, 4-hydroxydithiocoumarin can undergo oxidative cross dehydrogenative coupling reactions to yield 3-sulfenylindole derivatives, which exhibit anti-cell proliferative activity . Although this reaction does not directly involve 3',4'-Dihydroxyflurbiprofen, it demonstrates the type of chemical transformations that hydroxylated compounds can undergo, potentially leading to the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3',4'-Dihydroxyflurbiprofen and its metabolites can be characterized using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been developed for the quantitation of flurbiprofen and its major metabolite, 4'-hydroxyflurbiprofen, in urine and plasma . Additionally, HPLC coupled with tandem mass spectrometry (MS/MS) has been utilized for the simultaneous determination of flurbiprofen and 4'-hydroxyflurbiprofen in human plasma, demonstrating improved sensitivity and specificity for these compounds . These analytical methods are essential for understanding the pharmacokinetics and dynamics of 3',4'-Dihydroxyflurbiprofen in clinical applications.

Scientific Research Applications

Biotransformation in Microorganisms

Cunninghamella species, particularly Cunninghamella elegans DSM 1908 and C. blakesleeana DSM 1906, can transform flurbiprofen, leading to the production of mono- and dihydroxylated metabolites, including 4′-hydroxyflurbiprofen and phase II (conjugated) metabolites such as sulfated drugs. This transformation in microorganisms highlights the potential use of fungi in drug metabolism studies (Amadio, Gordon, & Murphy, 2010).

Chromatographic Analysis and Metabolites

Reversed-phase high-performance liquid chromatographic methods have been developed to quantitate the R- and S-enantiomers of flurbiprofen and its major metabolites, including 3',4'-dihydroxyflurbiprofen. Such methods are crucial in characterizing the disposition of these compounds in humans, providing a foundation for further pharmacokinetic research (Knadler & Hall, 1989).

Cardioprotective Effects

3',4'-Dihydroxyflavonol (DiOHF), a cardioprotective flavonol, can reduce injury after myocardial ischemia and reperfusion, suggesting a promising role in treating cardiovascular diseases. Research into the structure-activity relationships of DiOHF has revealed insights into its vasorelaxant and antioxidant activities (Qin et al., 2008).

Clinical Pharmacokinetics

Flurbiprofen's clinical pharmacokinetics, involving its chiral centre and stereoselectivity in pharmacokinetics, provide insights into the pharmacokinetics of individual enantiomers, especially in the context of analgesic and anti-inflammatory effects. Understanding the pharmacokinetics of flurbiprofen, including its metabolites like 3',4'-dihydroxyflurbiprofen, is crucial for optimizing its clinical use (Davies, 1995).

Liquid Chromatography-Mass Spectrometry in Clinical Applications

The development of a high-performance liquid chromatography analytical method using tandem mass spectrometry for the simultaneous determination of flurbiprofen and its major metabolite, 4'-hydroxyflurbiprofen, in human plasma underlines its importance in pharmacokinetic studies and clinical applications (Lee et al., 2014).

properties

IUPAC Name

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMZAQJKURKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984565
Record name 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-Dihydroxyphenyl)-3-fluorophenyl]propanoic acid

CAS RN

66067-41-2
Record name 3',4'-Dihydroxyflurbiprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-4'-DIHYDROXYFLURBIPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dihydroxyflurbiprofen
Reactant of Route 2
3',4'-Dihydroxyflurbiprofen
Reactant of Route 3
3',4'-Dihydroxyflurbiprofen
Reactant of Route 4
3',4'-Dihydroxyflurbiprofen
Reactant of Route 5
3',4'-Dihydroxyflurbiprofen
Reactant of Route 6
3',4'-Dihydroxyflurbiprofen

Citations

For This Compound
26
Citations
BK Patel, J Valentova, AJ Hutt - Chromatographia, 2002 - Springer
The chromatographic separation and resolution of the enantiomers of flurbiprofen and its two major metabolites, 4′-hydroxyflurbiprofen and 3′-hydroxy-4′-methoxyflurbiprofen was …
Number of citations: 24 link.springer.com
WJ Adams, BE Bothwell, WM Bothwell… - Analytical …, 1987 - ACS Publications
A highly specific and sensitive high-performance liquid chromatography method that utilizes fluorescence detection was developed for the rapid and precise determination of flurbi-…
Number of citations: 26 pubs.acs.org
BK Patel, J Valentova, AJ Hutt - Chromatographia, 2003 - Springer
Direct chiral-phase HPLC methods have been developed for the determination of flurbiprofen and its major metabolites, namely 4′-hydroxyflurbiprofen and 3′-hydroxy-4′-…
Number of citations: 7 link.springer.com
TV Bright, BR Clark, E O'Brien, CD Murphy - Journal of Molecular Catalysis …, 2011 - Elsevier
Several Streptomyces and Bacillus strains were examined for their ability to transform the anti-inflammatory drug flurbiprofen 1 to the hydroxylated metabolites that are found in humans …
Number of citations: 21 www.sciencedirect.com
J Amadio, K Gordon, CD Murphy - Applied and environmental …, 2010 - Am Soc Microbiol
The biotransformation of the fluorinated anti-inflammatory drug flurbiprofen was investigated in Cunninghamella spp. Mono- and dihydroxylated metabolites were detected using gas …
Number of citations: 49 journals.asm.org
MP Knadler, SD Hall - Journal of Chromatography B: Biomedical Sciences …, 1989 - Elsevier
Reversed-phase high-performance liquid chromatographic methods have been developed to quantitate the R- and S-enantiomers of flurbiprofen and its major metabolites, 4′-…
Number of citations: 71 www.sciencedirect.com
MJ Shaughnessy, A Harsanyi, J Li, T Bright… - …, 2014 - Wiley Online Library
In drug design, one way of improving metabolic stability is to introduce fluorine at a metabolically labile site. In the early stages of drug design, identification of such sites is challenging, …
C Tsitsimpikou, MHE Spyridaki, I Georgoulakis… - Talanta, 2001 - Elsevier
Flurbiprofen and its main acidic metabolites were detected in equine urine after a single-dose administration of 500 mg flurbiprofen to two 2.5–3.5-years-old mares, in order to be used …
Number of citations: 20 www.sciencedirect.com
EA Cefali, WJ Poynor, D Sica… - The Journal of Clinical …, 1991 - Wiley Online Library
This study compared the pharmacokinetics of flurbiprofen (F) and three major metabolites in patients with end‐stage renal disease (ESRD) undergoing continuous ambulatory …
Number of citations: 15 accp1.onlinelibrary.wiley.com
D Domaradzka, U Guzik, D Wojcieszyńska - Reviews in Environmental …, 2015 - Springer
In recent years the increased use of polycyclic non-steroidal anti-inflammatory drugs has resulted in their presence in the environment. This in turn may cause potential negative effects …
Number of citations: 77 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.